N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a chlorophenyl group, a methoxyethyl chain, and a trifluoromethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorophenyl group.
Methoxyethyl Chain Addition: The next step involves the alkylation of the chlorophenyl intermediate with a methoxyethyl halide under basic conditions to form the 2-(2-chlorophenyl)-2-methoxyethyl intermediate.
Sulfonamide Formation: The final step is the sulfonation of the intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyethyl positions.
Oxidation and Reduction: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can target the sulfonamide group.
Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield 2-(2-chlorophenyl)-2-formylethyl-4-(trifluoromethyl)benzenesulfonamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic applications. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide
Uniqueness
N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its functional groups. The presence of both a chlorophenyl and a methoxyethyl group, along with the trifluoromethyl group, provides a distinct set of chemical properties that can be exploited in various applications. This combination is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO3S/c1-24-15(13-4-2-3-5-14(13)17)10-21-25(22,23)12-8-6-11(7-9-12)16(18,19)20/h2-9,15,21H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCDSPWIBDQCFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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